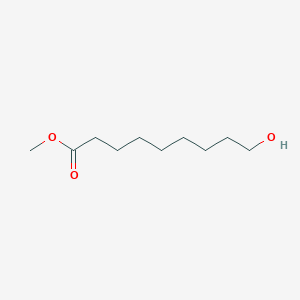

Methyl 9-hydroxynonanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 9-hydroxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZOOQYPYGPBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303599 | |

| Record name | Methyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34957-73-8 | |

| Record name | 34957-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 9-hydroxynonanoate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate is an omega-hydroxy fatty acid methyl ester with growing interest in various scientific fields, from polymer chemistry to potential therapeutic applications. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its synthesis and analysis, and an exploration of its potential biological significance based on the current understanding of its broader chemical class. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a C10 fatty acid methyl ester characterized by a terminal hydroxyl group. Its physical state at room temperature is a colorless to light yellow liquid.[1][2] Key identification and physical property data are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 34957-73-8[1][2] |

| Chemical Formula | C₁₀H₂₀O₃[1][2] |

| Molecular Weight | 188.27 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 9-Hydroxynonanoic acid methyl ester, Methyl 9-hydroxypelargonate[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Purity | >95% (GC) | [1][2] |

| Boiling Point | 272 °C | [1] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of expected spectral features based on its chemical structure and data for analogous compounds.

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (-OCH₃) around 3.6 ppm. - Triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm. - Triplet for the methylene protons adjacent to the ester carbonyl (-CH₂COOCH₃) around 2.3 ppm. - A broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. - A series of multiplets for the other methylene protons in the aliphatic chain between approximately 1.2 and 1.6 ppm. |

| ¹³C NMR | - A peak for the ester carbonyl carbon (-COO-) around 174 ppm. - A peak for the carbon bearing the hydroxyl group (-CH₂OH) around 62 ppm. - A peak for the methyl ester carbon (-OCH₃) around 51 ppm. - A series of peaks for the methylene carbons in the aliphatic chain between approximately 24 and 34 ppm. |

| FT-IR (cm⁻¹) | - A broad absorption band for the O-H stretch of the hydroxyl group around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. - A strong absorption band for the C=O stretch of the ester carbonyl group around 1740 cm⁻¹. - C-O stretching vibrations for the ester and alcohol groups in the 1050-1250 cm⁻¹ region.[3][4][5] |

| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) at m/z 188. - Fragmentation patterns characteristic of fatty acid methyl esters, including a prominent peak at m/z 74 due to McLafferty rearrangement. - Loss of a water molecule (M-18) from the molecular ion. - Alpha-cleavage adjacent to the hydroxyl group. |

Experimental Protocols

The most common route for the synthesis of this compound is the ozonolysis of methyl oleate (B1233923), a readily available starting material derived from vegetable oils, followed by a reductive workup.[6][7][8]

Synthesis via Ozonolysis of Methyl Oleate

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Methyl oleate

-

Methanol (B129727) (or another suitable solvent)

-

Ozone (generated from an ozone generator)

-

Sodium borohydride (B1222165) (or other reducing agent)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Ozonolysis: Dissolve methyl oleate in a suitable solvent such as methanol or methylene chloride in a reaction vessel equipped with a gas dispersion tube and a cooling bath. Cool the solution to a low temperature (e.g., -78 °C). Pass a stream of ozone through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

-

Reductive Workup: After completion of the ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as sodium borohydride, portion-wise to the cold solution to reduce the intermediate ozonide to the desired alcohol.

-

Workup and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash them with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

Purification

The crude this compound can be purified using high vacuum distillation or column chromatography.[7]

Column Chromatography Protocol:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase (Eluent): A solvent system of increasing polarity, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by TLC analysis.[9]

-

Procedure: Pack a chromatography column with a slurry of silica gel in the initial, nonpolar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, its classification as a fatty acid ester of a hydroxy fatty acid (FAHFA) places it in a class of lipids with known anti-inflammatory and anti-diabetic properties.[10]

FAHFAs have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[11][12] Activation of GPR120 in adipocytes and macrophages is associated with beneficial metabolic effects.

Potential Signaling Pathway:

-

Binding and Activation: this compound, as a FAHFA, may bind to and activate GPR120 on the surface of target cells like adipocytes and macrophages.[11]

-

G-Protein Coupling: Upon activation, GPR120 is thought to couple with Gαq/11 proteins.[11]

-

Downstream Effects: This coupling can lead to the recruitment of β-arrestin 2, which in macrophages, can mediate anti-inflammatory effects by inhibiting inflammatory signaling pathways such as the NF-κB pathway.[11][13] In adipocytes, GPR120 activation can enhance insulin-stimulated glucose uptake, contributing to improved insulin (B600854) sensitivity.[12]

Applications and Future Directions

This compound serves as a valuable bifunctional molecule. Its ester and hydroxyl groups make it a suitable monomer for the synthesis of biodegradable polyesters.[6][7] From a drug development perspective, its potential to act as a GPR120 agonist warrants further investigation.[11][12] Future research should focus on:

-

Specific Biological Activity: Elucidating the specific anti-inflammatory and metabolic effects of this compound in various in vitro and in vivo models.

-

Receptor Binding Affinity: Quantifying its binding affinity and efficacy at GPR120 and other potential receptors.

-

Pharmacokinetics and Metabolism: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs to optimize its biological activity.

Conclusion

This compound is a readily synthesizable omega-hydroxy fatty acid methyl ester with well-defined physical and chemical properties. While its primary application has been in polymer science, its classification as a FAHFA suggests a potential role in modulating metabolic and inflammatory pathways through receptors like GPR120. This technical guide provides a foundational understanding of this compound and highlights the need for further research to fully uncover its therapeutic potential for professionals in drug development and related scientific disciplines.

References

- 1. mdpi.com [mdpi.com]

- 2. alkemix.eu [alkemix.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. Sustainable route to methyl-9-hydroxononanoate (polymer precursor) by oxidative cleavage of fatty acid methyl ester from rapeseed oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methyl 9-Hydroxynonanoate in Nature: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate, a nine-carbon chain fatty acid ester, holds potential interest in various scientific domains, from chemical ecology to drug discovery. Its structural similarity to known signaling molecules and its potential as a bioactive compound necessitate a thorough understanding of its natural origins. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound and its precursor, 9-hydroxynonanoic acid, in plants and insects. While direct evidence for the natural occurrence of this compound remains elusive, this document consolidates the existing data on its closely related acid, detailing its biosynthesis, known presence in plant species, and the analytical methodologies required for its detection and quantification.

I. Natural Occurrence in the Plant Kingdom

Current scientific literature does not explicitly report the isolation of this compound as a naturally occurring compound in plants. However, its corresponding carboxylic acid, 9-hydroxynonanoic acid , has been identified in the plant species Chaenomeles sinensis, commonly known as Chinese quince.[1] This finding suggests that the fundamental C9 hydroxy fatty acid backbone is synthesized in the plant kingdom. The presence of the free acid makes the existence of its methyl ester biologically plausible, potentially arising from enzymatic methylation processes.

A. Quantitative Data on Related Compounds in Chaenomeles sinensis

| Compound Class | Key Compounds Identified in Chaenomeles sinensis Fruit | Reference |

| Organic Acids | Malic acid, Quinic acid, Succinic acid | [2] |

| Phenolic Acids | Chlorogenic acid, Protocatechuic acid | [2] |

| Flavan-3-ols | Catechin, Epicatechin, Procyanidin B1, Procyanidin B2 | [2] |

| Volatile Esters | Ethyl acetate (B1210297), Linalyl acetate, Geranyl acetate, Ethyl anthranilate | [3] |

| Other Volatiles | Alcohols, Aldehydes, Ketones, Terpenes | [3][4] |

B. Biosynthesis of 9-Hydroxynonanoic Acid: The Oxylipin Pathway

9-Hydroxynonanoic acid is a product of the oxylipin pathway, a crucial signaling pathway in plants that is activated in response to stress and during development. The biosynthesis involves the enzymatic oxidation of polyunsaturated fatty acids.

The key steps leading to the formation of 9-hydroxynonanoic acid are:

-

Release of Linoleic Acid: Linoleic acid (a C18 fatty acid) is released from membrane lipids by lipases.

-

Dioxygenation by 9-Lipoxygenase (9-LOX): The enzyme 9-lipoxygenase catalyzes the insertion of molecular oxygen at the 9th carbon of linoleic acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).

-

Cleavage by Hydroperoxide Lyase (HPL): 9-HPOD is then cleaved by hydroperoxide lyase into two smaller molecules: a C9 aldehyde, (3Z)-nonenal, and 9-oxononanoic acid.

-

Reduction to 9-Hydroxynonanoic Acid: The keto group of 9-oxononanoic acid can be subsequently reduced to a hydroxyl group by a reductase enzyme, yielding 9-hydroxynonanoic acid.

C. Potential for Methyl Ester Formation

The formation of this compound from 9-hydroxynonanoic acid would require an enzymatic methylation step. In plants, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a large family of enzymes responsible for the methylation of a wide variety of substrates, including carboxylic acids.[3][5] While a specific methyltransferase for 9-hydroxynonanoic acid has not been identified, the existence of such enzymes for other fatty acids and related molecules suggests a plausible biochemical route for the formation of this compound.

II. Occurrence in the Insect Kingdom

A thorough search of available literature and chemical ecology databases, including the Pherobase, did not yield any reports of this compound as a naturally occurring compound in insects, either as a pheromone or in any other context. Similarly, there is no direct evidence for the presence of 9-hydroxynonanoic acid in insects.

However, insects are known to produce a vast array of fatty acid-derived compounds that serve as pheromones and for other signaling purposes. The biosynthesis of these molecules originates from common fatty acid metabolic pathways.

A. Fatty Acid Metabolism in Insects

Insects possess the enzymatic machinery for de novo fatty acid synthesis and modification. These pathways produce a variety of saturated, unsaturated, and functionalized fatty acids that can be further converted into alcohols, aldehydes, and esters.

B. Potential for Biosynthesis in Insects

While not yet observed, the biosynthesis of a C9 hydroxy fatty acid and its subsequent methylation is theoretically possible within the known metabolic capabilities of insects. Hydroxylation of fatty acids is a known enzymatic process in insects, and the formation of methyl esters from fatty acids also occurs, often as a mechanism to create volatile signaling molecules. Further research into the specificities of insect fatty acid modifying enzymes is required to determine if the necessary biosynthetic steps for this compound production exist.

III. Experimental Protocols

For researchers interested in investigating the presence of this compound and 9-hydroxynonanoic acid, the following experimental protocols provide a methodological framework.

A. Extraction of Oxylipins from Plant Tissue

This protocol is adapted for the extraction of both free and esterified oxylipins from plant material.

-

Sample Preparation: Freeze fresh plant tissue (e.g., Chaenomeles sinensis fruit pulp) in liquid nitrogen and grind to a fine powder.

-

Extraction:

-

To 1 g of powdered tissue, add 10 mL of a 2-propanol/ethyl acetate (1:1, v/v) mixture.

-

Homogenize the sample using a high-speed homogenizer.

-

Add an internal standard (e.g., a deuterated analogue of 9-hydroxynonanoic acid) for quantification.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with 5 mL of the same solvent mixture.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Evaporate the combined supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of 5% methanol (B129727).

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 5% methanol to remove polar impurities.

-

Elute the oxylipins with methanol followed by ethyl acetate.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).

B. GC-MS Analysis of 9-Hydroxynonanoic Acid

Due to its low volatility, 9-hydroxynonanoic acid requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization method.[6]

-

Derivatization (Silylation):

-

To the dried extract from the extraction protocol, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Conditions (Example):

-

GC System: Agilent 7890A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Agilent 5975C or equivalent.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-550.

-

-

Identification: The identification of the derivatized 9-hydroxynonanoic acid is based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library. For the identification of this compound, a similar protocol can be followed, though derivatization may not be necessary if the compound is sufficiently volatile.

IV. Conclusion

The natural occurrence of this compound in plants and insects remains an open question for scientific investigation. While its precursor, 9-hydroxynonanoic acid, has been identified in Chaenomeles sinensis as a product of the oxylipin pathway, further research is needed to confirm the presence and biological role of its methyl ester. The analytical protocols and biosynthetic information provided in this guide offer a solid foundation for researchers aiming to explore the presence of these compounds in nature. Future studies employing sensitive analytical techniques on a wider range of plant and insect species may yet reveal the existence and significance of this compound in the natural world.

References

- 1. Chemical Composition and Bioactivities of Two Common Chaenomeles Fruits in China: Chaenomeles speciosa and Chaenomeles sinensis [agris.fao.org]

- 2. Chaenomeles Species—Characteristics of Plant, Fruit and Processed Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample [mdpi.com]

- 5. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 9-hydroxynonanoate, a versatile long-chain fatty acid ester. The document details its chemical and physical properties, established synthesis protocols, and explores its current and potential applications. A significant focus is placed on the current understanding of its biological role, which, while not extensively studied directly, can be contextualized by examining related compounds. This guide aims to be a foundational resource for professionals interested in the chemistry and potential biological significance of this compound.

Chemical and Physical Properties

This compound, also known as 9-Hydroxypelargonic Acid Methyl Ester, is a C10 fatty acid methyl ester.[1][2] Its structure features a hydroxyl group at the terminal (ω-9) position, making it a valuable bifunctional molecule for chemical synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₃ | [3][4] |

| Molecular Weight | 188.27 g/mol | [4] |

| CAS Number | 34957-73-8 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 272 °C | [4] |

| Density | 0.97 g/mL at 25 °C | [4] |

| Purity (typical) | >95% (GC) | [1][4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |

Synthesis of this compound

This compound is primarily synthesized from renewable resources, most notably from oleic acid or its methyl ester, which are abundant in vegetable oils like rapeseed oil.[6][7] The most common synthesis route involves a two-step process: ozonolysis followed by a reductive work-up.

Synthesis Workflow

The general workflow for the synthesis of this compound from Methyl oleate (B1233923) is depicted in the following diagram.

Caption: Synthesis of this compound from Methyl oleate.

Experimental Protocol: Ozonolysis of Methyl Oleate

This protocol is based on methodologies described in the literature for the production of 9-hydroxynonanoic acid from methyl oleate.[1]

-

Dissolution: Dissolve Methyl Oleate in a suitable solvent, such as methanol (B129727) or dichloromethane, in a reaction vessel equipped with a gas dispersion tube and a low-temperature cooling bath.

-

Ozonolysis: Cool the solution to a low temperature (e.g., -78 °C). Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the double bond (e.g., by TLC or the appearance of a blue color indicating excess ozone).

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Work-up: Add a reducing agent to the reaction mixture. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ with a Raney nickel catalyst).

-

Isolation: After the reduction is complete, neutralize the reaction mixture if necessary and perform a liquid-liquid extraction to isolate the product.

-

Purification: The crude product can be purified by column chromatography or distillation to yield pure this compound.

Biological Role and Activity

Currently, there is a notable lack of direct research into the specific biological roles and activities of this compound. The majority of scientific literature focuses on its utility as a chemical intermediate.[1][7][8][9] However, insights into its potential biological functions can be inferred from studies on closely related molecules.

9-Hydroxynonanoic Acid

The parent carboxylic acid, 9-hydroxynonanoic acid, is a naturally occurring compound found in plants such as Chaenomeles sinensis and has been identified as a potential biomarker for the consumption of potatoes.[10][11] As a medium-chain hydroxy fatty acid, it belongs to a class of lipids with diverse biological functions.[10] It is plausible that this compound could be hydrolyzed in vivo to 9-hydroxynonanoic acid, thus exhibiting similar biological effects.

9-Oxononanoic Acid: A Structurally Related Bioactive Lipid

A structurally similar compound, 9-oxononanoic acid (9-ONA), which is a product of linoleic acid peroxidation, has demonstrated significant biological activity.[6][12] 9-ONA has been shown to be an inducer of the arachidonate (B1239269) cascade, a critical signaling pathway in inflammation and hemostasis.[6]

Key activities of 9-Oxononanoic Acid:

-

Stimulation of Phospholipase A₂ (PLA₂): 9-ONA activates PLA₂, a key enzyme that releases arachidonic acid from membrane phospholipids.[6][13]

-

Induction of Thromboxane (B8750289) A₂ (TxA₂) Production: The release of arachidonic acid leads to the production of eicosanoids, including TxA₂, a potent promoter of platelet aggregation.[6]

-

Platelet Aggregation: By stimulating TxA₂ production, 9-ONA can induce platelet aggregation in human blood.[6]

-

Modulation of Hepatic Lipogenesis: In rats, oral administration of 9-ONA was found to decrease the de novo synthesis of fatty acids in the liver. This effect is attributed to the inhibition of acetyl-CoA carboxylase by the accumulation of long-chain acyl-CoA.[14]

The signaling pathway initiated by 9-oxononanoic acid is illustrated below.

Caption: The signaling cascade initiated by 9-Oxononanoic Acid (9-ONA).

Other Related Fatty Acid Esters

Research into other hydroxy fatty acid methyl esters suggests that this class of compounds may possess various biological activities. For example, enantiomers of methyl 9-hydroxystearate have demonstrated antiproliferative activity against the HT29 colon cancer cell line.[15] While these findings are not directly transferable to this compound, they support the rationale for further investigation into its potential pharmacological effects.

Applications and Future Directions

The primary and well-established application of this compound is as a monomer in the synthesis of polymers.[7] Its bifunctional nature, with a hydroxyl group at one end and a methyl ester at the other, makes it an ideal building block for producing biodegradable polyesters and polylactones.[1][8] These bio-based polymers have potential applications in biodegradable plastics, coatings, and other materials.

Given the biological activities of related compounds, future research into the direct biological effects of this compound is warranted. Potential areas of investigation could include its effects on inflammatory pathways, lipid metabolism, and cell proliferation. Such studies would clarify whether this molecule has potential applications in the pharmaceutical or nutraceutical industries.

Conclusion

This compound is a readily synthesized, bio-based chemical with a primary, established role in polymer chemistry. While direct evidence of its biological activity is currently scarce, the known functions of structurally related compounds, such as 9-oxononanoic acid and other hydroxy fatty acid esters, suggest that it may possess uninvestigated pharmacological properties. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the need for further research to fully elucidate the biological landscape of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 34957-73-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. alkemix.eu [alkemix.eu]

- 5. This compound | 34957-73-8 [sigmaaldrich.com]

- 6. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustainable route to methyl-9-hydroxononanoate (polymer precursor) by oxidative cleavage of fatty acid methyl ester from rapeseed oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Showing Compound 9-Hydroxynonanoic acid (FDB007087) - FooDB [foodb.ca]

- 11. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. caymanchem.com [caymanchem.com]

- 14. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 9-Hydroxynonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 9-hydroxynonanoate, a valuable bifunctional molecule with applications in polymer chemistry and as a synthon in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~3.64 | t | 2H | H-9 (-CH₂OH) |

| ~2.30 | t | 2H | H-2 (-C(=O)CH₂-) |

| ~1.62 | p | 2H | H-3 |

| ~1.56 | p | 2H | H-8 |

| ~1.25-1.40 | m | 8H | H-4, H-5, H-6, H-7 |

| ~1.5 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.4 | C-1 (C=O) |

| ~62.9 | C-9 (-CH₂OH) |

| ~51.4 | -OCH₃ |

| ~34.1 | C-2 |

| ~32.7 | C-8 |

| ~29.1 | C-4, C-5, C-6 |

| ~25.7 | C-7 |

| ~24.9 | C-3 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (alcohol) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1245, ~1170 | Strong | C-O stretch (ester) |

| ~1055 | Medium | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 188 | Low | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M - H₂O]⁺ |

| 157 | Moderate | [M - OCH₃]⁺ |

| 129 | Moderate | [M - H₂O - C₂H₅]⁺ |

| 87 | High | [CH₃OC(=O)(CH₂)₂]⁺ |

| 74 | High | [CH₃OC(=O)H₂]⁺ (McLafferty rearrangement) |

| 31 | Moderate | [OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for long-chain hydroxy esters like this compound. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired neat. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample measurement.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or, more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-250.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Methyl 9-Hydroxynonanoate: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate, a bio-derived fatty acid methyl ester, is emerging as a versatile platform chemical with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its synthesis, properties, and, most importantly, its applications, with a primary focus on its role as a monomer for the production of biodegradable polymers. This document details the chemical and biocatalytic synthesis routes, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its synthesis and subsequent polymerization. Furthermore, this guide explores its potential in other industrial areas and provides visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its utility.

Introduction

This compound (M9H) is a C9 ω-hydroxy fatty acid methyl ester. Its structure, featuring a terminal hydroxyl group and a methyl ester, makes it an ideal bifunctional monomer for step-growth polymerization. Derived from renewable resources such as vegetable oils, M9H presents a sustainable alternative to petroleum-based monomers, aligning with the growing demand for green and biodegradable materials. This guide serves as a comprehensive resource for researchers and professionals interested in harnessing the potential of this promising bio-based chemical.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in various industrial processes. The following table summarizes its key properties.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| CAS Number | 34957-73-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (GC) | >95% | [1] |

| Boiling Point | 272 °C | [1] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2] |

Synthesis of this compound

This compound can be synthesized through both chemical and biocatalytic routes, primarily from oleic acid, a major component of various vegetable oils.

Chemical Synthesis: Ozonolysis of Methyl Oleate (B1233923)

The most established method for producing this compound is through the ozonolysis of methyl oleate, which is readily available from the transesterification of triglycerides in vegetable oils like rapeseed, soybean, or castor oil.[3][4] The process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a reductive work-up.

Materials:

-

Methyl oleate

-

Methanol (B129727) (solvent)

-

Methylene (B1212753) chloride (co-solvent)

-

Ozone (generated from an ozone generator)

-

Sodium borohydride (B1222165) (reducing agent)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Potassium methoxide (B1231860) (catalyst for transesterification if starting from triglycerides)

-

A solution of methyl oleate in a mixture of methanol and methylene chloride is prepared in a reaction vessel equipped with a gas dispersion tube and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

A stream of ozone in oxygen is bubbled through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

-

The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture to reduce the intermediate ozonides to the desired hydroxyl group. This step is typically performed at a low temperature and then allowed to warm to room temperature.

-

After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent like diethyl ether.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved through distillation or column chromatography.

dot

Caption: Chemical synthesis pathway of this compound from Methyl Oleate.

Biocatalytic Synthesis

A more sustainable and environmentally friendly approach to producing ω-hydroxy fatty acids is through biocatalysis. This method utilizes whole-cell biocatalysts or isolated enzymes to convert fatty acids into their hydroxylated counterparts.[6][7] For instance, recombinant Escherichia coli expressing a sequence of enzymes can convert oleic acid into 9-hydroxynonanoic acid.[1][8]

Materials: [8]

-

Recombinant E. coli cells expressing oleate hydratase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.

-

Culture medium (e.g., LB broth with appropriate antibiotics for plasmid maintenance).

-

Inducer (e.g., IPTG) to induce protein expression.

-

Oleic acid (substrate).

-

Buffer solution (e.g., phosphate (B84403) buffer).

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure: [8]

-

Cultivate the recombinant E. coli strain in a suitable culture medium to a desired cell density.

-

Induce the expression of the catalytic enzymes by adding an inducer like IPTG and continue the cultivation for a specific period.

-

Harvest the cells by centrifugation and wash them with a buffer solution.

-

Resuspend the cells in a reaction buffer containing the substrate, oleic acid.

-

Carry out the biotransformation in a shaker incubator at a controlled temperature and pH for a predetermined duration.

-

Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction, acidify the mixture and extract the product, 9-hydroxynonanoic acid, using an organic solvent.

-

The extracted product can be further purified and, if desired, esterified to yield this compound.

dot

Caption: Biocatalytic pathway for the synthesis of 9-Hydroxynonanoic Acid.

Industrial Applications

The primary industrial application of this compound lies in its use as a monomer for the synthesis of biodegradable polymers.

Monomer for Biodegradable Polyesters

This compound is an AB-type monomer, meaning it possesses two different functional groups (hydroxyl and methyl ester) that can react with each other to form a polymer chain. This allows for the synthesis of polyesters, specifically poly(9-hydroxynonanoate), through polycondensation or after conversion to a lactone, through ring-opening polymerization.[9] These polyesters are attractive for applications where biodegradability is desired, such as in packaging, agriculture, and biomedical devices.

Experimental Protocol: [5] Materials:

-

Purified this compound

-

Polycondensation catalyst (e.g., titanium (IV) butoxide or antimony trioxide)

-

High-vacuum line

-

Reaction vessel with a stirrer and a system for removing methanol byproduct

Procedure:

-

Charge the reaction vessel with this compound and the catalyst.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of around 150-180 °C to initiate the transesterification reaction, with the removal of methanol.

-

After the initial stage, gradually increase the temperature (up to 200-220 °C) and apply a high vacuum to facilitate the removal of the methanol byproduct and drive the polymerization reaction to completion.

-

Continue the reaction until the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.

-

Cool the polymer to room temperature and collect the resulting poly(9-hydroxynonanoate).

This compound can be converted to its corresponding lactone (nonalactone) through intramolecular cyclization. This lactone can then undergo ring-opening polymerization (ROP) to produce high molecular weight polyesters.[9]

Experimental Protocol: Materials:

-

Nonalactone (B14067577) (synthesized from this compound)

-

Initiator (e.g., stannous octoate)

-

Dry, inert atmosphere (e.g., in a glovebox or under argon)

-

Reaction vessel

Procedure:

-

Charge a dry reaction vessel with nonalactone and the initiator under an inert atmosphere.

-

Heat the mixture to the desired polymerization temperature (typically 100-140 °C).

-

Allow the polymerization to proceed for a specified time to achieve the desired conversion and molecular weight.

-

Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to purify it.

-

Dry the purified polymer under vacuum.

// Nodes M9H [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Polycondensation [label="Polycondensation\n(Heat, Vacuum, Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(9-hydroxynonanoate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methanol [label="Methanol\n(byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactone [label="Nonalactone", fillcolor="#F1F3F4", fontcolor="#202124"]; ROP [label="Ring-Opening Polymerization\n(Initiator, Heat)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges M9H -> Polycondensation; Polycondensation -> Polymer; Polycondensation -> Methanol [style=dashed]; M9H -> Cyclization; Cyclization -> Lactone; Lactone -> ROP; ROP -> Polymer; }

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones. | Sigma-Aldrich [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 9-Hydroxynonanoate: A Versatile Precursor for Next-Generation Biodegradable Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable and biocompatible materials has driven significant research into biodegradable polymers. Among the promising precursors for these advanced materials is methyl 9-hydroxynonanoate, a bio-based monomer derivable from renewable resources. This technical guide provides a comprehensive overview of the synthesis of this compound, its polymerization into biodegradable polyesters, and the mechanisms governing their degradation. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate further research and development in this burgeoning field.

Synthesis of this compound: A Green Chemistry Approach

This compound can be efficiently synthesized from renewable feedstocks such as vegetable oils, positioning it as a sustainable alternative to petroleum-based monomers. The most common and effective method involves the ozonolysis of oleic acid methyl ester, a primary component of many vegetable oils like soybean and castor oil, followed by a reductive work-up.[1]

Experimental Protocol: Ozonolysis and Reduction of Methyl Oleate (B1233923)

This protocol outlines a two-step process for the synthesis of this compound.

Step 1: Ozonolysis of Methyl Oleate

-

Reaction Setup: A solution of methyl oleate in a mixture of methanol (B129727) and a non-participating solvent like methylene (B1212753) chloride is prepared in a reaction vessel equipped with a gas dispersion tube and a cooling system to maintain a low temperature, typically around -78°C.

-

Ozone Generation: Ozone is generated from an ozone generator and bubbled through the solution. The reaction progress is monitored by the disappearance of the double bond, which can be tracked using techniques like thin-layer chromatography (TLC) or until a blue color, indicating excess ozone, persists.

-

Formation of Ozonide: The ozone reacts with the double bond of methyl oleate to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

Step 2: Reductive Work-up

-

Quenching: After the ozonolysis is complete, the excess ozone is removed by purging the solution with an inert gas like nitrogen or argon.

-

Reduction: A reducing agent is added to the reaction mixture to cleave the ozonide and reduce the resulting carbonyl compounds to alcohols. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) or dimethyl sulfide (B99878) (DMS).

-

Using Sodium Borohydride: The ozonide solution is slowly added to a solution of sodium borohydride in a suitable solvent at a controlled temperature. The reaction is typically stirred for several hours.

-

-

Work-up and Purification: The reaction is quenched by the addition of an acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound is purified by fractional distillation under high vacuum to yield a clear, colorless liquid.[1]

Polymerization of this compound: Crafting Biodegradable Polyesters

This compound serves as a versatile A-B type monomer for the synthesis of linear polyesters, specifically poly(9-hydroxynonanoate), a type of polyhydroxyalkanoate (PHA). Two primary polymerization strategies are employed: direct polycondensation and ring-opening polymerization of the corresponding lactone.

Polycondensation

Polycondensation involves the direct polymerization of the hydroxy ester monomer, with the elimination of a small molecule, in this case, methanol.

-

Monomer Preparation: Purified this compound is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Catalyst Addition: A transesterification catalyst, such as titanium (IV) isopropoxide or tin(II) octoate, is added to the monomer.

-

Polymerization: The reaction mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 150 to 180°C. Methanol, the condensation byproduct, is continuously removed via the distillation outlet to drive the equilibrium towards polymer formation.

-

High Vacuum Stage: As the viscosity of the reaction mixture increases, a high vacuum is applied to facilitate the removal of the remaining methanol and any volatile oligomers, thereby increasing the molecular weight of the polymer.

-

Isolation: After several hours, the reaction is cooled to room temperature, and the resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it. The purified poly(9-hydroxynonanoate) is then dried under vacuum.

Ring-Opening Polymerization (ROP)

An alternative and often more controlled method for producing high molecular weight polyesters is the ring-opening polymerization of a cyclic ester monomer, in this case, nonalactone. This requires the initial conversion of this compound to its corresponding lactone.

9-hydroxynonanoic acid, obtained by the hydrolysis of this compound, can be cyclized to form nonalactone, a nine-membered lactone. This is typically achieved through intramolecular esterification under high dilution to favor cyclization over intermolecular polymerization.

-

Monomer and Initiator: Nonalactone and a suitable initiator, such as a primary alcohol (e.g., benzyl (B1604629) alcohol), are charged into a dry reaction vessel under an inert atmosphere.

-

Catalyst: An organometallic catalyst, commonly tin(II) octoate or a more specialized organocatalyst, is added.

-

Polymerization: The reaction is carried out in bulk (neat) or in a high-boiling solvent at elevated temperatures (e.g., 120-150°C). The polymerization proceeds via the nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to the opening of the ring and the propagation of the polymer chain.

-

Termination and Purification: The polymerization is terminated by cooling the reaction mixture. The polymer is then dissolved in a solvent and precipitated in a non-solvent to remove any unreacted monomer and catalyst residues. The purified polymer is dried under vacuum.

Data Presentation: Properties of Poly(9-hydroxynonanoate)

The physical and thermal properties of poly(9-hydroxynonanoate) are crucial for determining its potential applications. The following table summarizes typical properties, though values can vary depending on the polymerization method and resulting molecular weight.

| Property | Typical Value | Method of Analysis |

| Molecular Weight | ||

| Number Average (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average (Mw) | 20,000 - 250,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |

| Thermal Properties | ||

| Melting Temperature (Tm) | 60 - 80 °C | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temp (Tg) | -30 to -10 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |

Biodegradation of Poly(9-hydroxynonanoate)

Poly(9-hydroxynonanoate) is a biodegradable polyester, primarily degraded through enzymatic hydrolysis of its ester linkages. This process is carried out by microorganisms that secrete specific enzymes.

Enzymatic Degradation Pathway

The biodegradation of polyhydroxyalkanoates (PHAs) like poly(9-hydroxynonanoate) is a surface erosion process initiated by extracellular PHA depolymerases.[2]

-

Microbial Colonization: Microorganisms, such as bacteria and fungi, colonize the surface of the polymer.

-

Enzyme Secretion: These microorganisms secrete extracellular enzymes, primarily PHA depolymerases (which include lipases and esterases), that adsorb to the polymer surface.[2][3]

-

Hydrolysis: The enzymes catalyze the hydrolysis of the ester bonds in the polymer backbone, breaking down the long polymer chains into smaller, water-soluble oligomers and monomers (9-hydroxynonanoic acid).[3]

-

Cellular Uptake and Metabolism: These smaller molecules are then transported into the microbial cells and utilized as carbon and energy sources through metabolic pathways, ultimately leading to the production of carbon dioxide, water, and biomass.

Visualizations

Experimental Workflows

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Methyl 9-hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate is a bifunctional molecule featuring a terminal hydroxyl group and a methyl ester, making it a valuable building block in the synthesis of polymers, plasticizers, and other specialty chemicals. Its structure lends itself to various chemical modifications, rendering it a molecule of interest for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the discovery and initial synthetic routes to this compound, presenting key experimental data and methodologies.

Discovery and Natural Occurrence

While extensive research has focused on the synthesis of this compound from renewable resources, its parent compound, 9-hydroxynonanoic acid, has been identified in natural sources. It has been reported to be present in Chaenomeles sinensis (Chinese quince) and potato.[1][2] The presence of this ω-hydroxy fatty acid in the plant kingdom suggests its involvement in the formation of biopolymers like cutin, a major component of the plant cuticle. The discovery in natural contexts underscores the compound's biocompatibility and potential for bio-based chemical production.

Initial Synthesis Methodologies

The primary and most well-documented initial syntheses of this compound originate from the oxidative cleavage of oleic acid and its esters, which are abundant in various vegetable oils. Ozonolysis has been a key technology in this endeavor.

Synthesis from Vegetable Oils via Ozonolysis

An early and significant method for producing this compound involves the ozonolysis of vegetable oils such as soybean and castor oil.[3] This process cleaves the carbon-carbon double bonds within the fatty acid chains. A subsequent reduction of the ozonide intermediates yields a mixture of alcohols, which can then be transesterified to produce the desired methyl ester.

A more recent and sustainable approach has been developed using rapeseed oil fatty acid methyl esters (FAME) as the starting material.[4] This method involves an oxydoreductive cleavage followed by a reduction step, resulting in high yields of this compound.

The general workflow for the synthesis of this compound from vegetable oil is depicted below:

Caption: General workflow for the synthesis of this compound from vegetable oil.

Quantitative Data from Key Syntheses

The following tables summarize the quantitative data from two key initial synthetic methods for this compound.

Table 1: Synthesis of this compound from Soybean and Castor Oil via Ozonolysis [3]

| Parameter | Value |

| Starting Materials | Soybean Oil, Castor Oil |

| Key Reagents | Ozone, Sodium Borohydride, Methanol (B129727), Potassium Methoxide (B1231860) |

| Final Product | This compound |

| Hydroxyl Number (experimental) | 293 mg KOH/g |

| Hydroxyl Number (theoretical) | 298 mg KOH/g |

| Appearance | Clear, colorless, low viscosity liquid |

Table 2: Sustainable Synthesis of this compound from Rapeseed Oil FAME [4]

| Parameter | Value |

| Starting Material | Fatty Acid Methyl Esters (FAME) from Rapeseed Oil |

| Key Steps | Oxydoreductive cleavage, Reduction |

| Overall Yield | 85% |

| Purity | >90% |

| By-products | Valuable (e.g., pelargonic acid) |

Detailed Experimental Protocols

Protocol 1: Preparation of this compound from Soybean/Castor Oil[3]

Step 1: Ozonolysis of Vegetable Oil A solution of soybean or castor oil in methanol and methylene (B1212753) chloride is subjected to ozonolysis. Ozone is bubbled through the solution until the reaction is complete, indicated by the disappearance of the double bonds.

Step 2: Reduction of Ozonides The resulting ozonide mixture is then reduced using sodium borohydride. This step converts the ozonides into a mixture of triols, diols, and monols.

Step 3: Separation of Polyols The triglyceride triols are separated from the rest of the mixture.

Step 4: Transesterification The separated triols are transesterified with methanol in the presence of a catalyst, such as potassium methoxide (1% CH₃OK). A large excess of methanol (15:1 molar ratio of methanol per double bond of the triglyceride) is used, and the reaction is carried out under reflux at 68°C for 3 hours.

Step 5: Purification After the reaction, the mixture is cooled, and diethyl ether is added. The organic phase is washed with water until the pH of the aqueous phase is neutral. The organic phase is then dried with anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by short path high vacuum distillation to yield pure this compound.

Protocol 2: Sustainable Synthesis from Rapeseed Oil FAME[4]

Step 1: Oxydoreductive Cleavage of FAME Fatty acid methyl esters (FAME) from rapeseed oil are subjected to an oxydoreductive cleavage step. This reaction is carried out in a solvent-free medium at room temperature.

Step 2: Reduction The product from the first step, primarily methyl azelaaldehydate, is then reduced to this compound. The hydrogenation is performed using a catalyst such as RANEY® nickel or Pd on activated carbon. The reaction is carried out in a solvent like methanol under a hydrogen pressure of 50 bar at 50°C. The conversion is typically complete within 4 hours.

The logical relationship of this two-step synthesis is illustrated in the following diagram:

Caption: Two-step synthesis of this compound from Rapeseed Oil FAME.

Conclusion

The discovery of 9-hydroxynonanoic acid in nature and the development of efficient synthetic routes to its methyl ester from renewable feedstocks highlight the compound's significance as a bio-based chemical. The initial synthesis methods, primarily based on the ozonolysis of vegetable oils, have paved the way for more sustainable and high-yield processes. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling further exploration and application of this versatile molecule.

References

- 1. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 9-Hydroxynonanoic acid (FDB007087) - FooDB [foodb.ca]

- 3. scispace.com [scispace.com]

- 4. Sustainable route to methyl-9-hydroxononanoate (polymer precursor) by oxidative cleavage of fatty acid methyl ester from rapeseed oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Health and Safety for Handling Methyl 9-hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Methyl 9-hydroxynonanoate (CAS No: 34957-73-8), a chemical intermediate with applications in various research and development fields. The following sections detail its properties, potential hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a fatty acid methyl ester. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 34957-73-8 | [1] |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% (GC) | [1] |

| Boiling Point | 272 °C | [1] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8°C, sealed in a dry place |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Classification | Code | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | H319 | GHS07 (Exclamation Mark) | Warning | Causes serious eye irritation. |

| Hazardous to the Aquatic Environment, Long-term Hazard | H412 | None | None | Harmful to aquatic life with long lasting effects. |

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Eye Irritation

The classification "Causes serious eye irritation" (H319) indicates that direct contact with the substance can cause significant, but reversible, eye damage.

Aquatic Toxicity

The classification "Harmful to aquatic life with long lasting effects" (H412) suggests that the substance may cause adverse effects to aquatic organisms and may persist in the environment. While specific data for this compound is unavailable, studies on other fatty acid methyl esters (FAMEs) indicate that aquatic toxicity can vary with the carbon chain length. For instance, the EC50 (48h) for methyl decanoate (B1226879) (C10) in Daphnia magna has been estimated at 1.1 mg/L.

Experimental Protocols

The following are summaries of standard OECD guidelines relevant to the identified hazards of this compound.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

Methodology Summary:

-

Test Animal: Typically, the albino rabbit is used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If irritation persists, observations may continue for up to 21 days.

-

Evaluation: The degree of eye irritation is scored based on the cornea (opacity), iris, and conjunctiva (redness and swelling). The reversibility of the effects is also assessed.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline is used to determine the acute toxicity of a substance to aquatic invertebrates.

Methodology Summary:

-

Test Organism: Young Daphnia (water fleas), typically Daphnia magna, less than 24 hours old.

-

Procedure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Evaluation: The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids within the 48-hour exposure period.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with eyes, skin, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Caption: First aid workflow for eye exposure.

Spill Response

Caption: Chemical spill cleanup workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or waterways, given its aquatic toxicity.

Conclusion

This compound presents moderate health and environmental hazards, primarily causing serious eye irritation and being harmful to aquatic life with long-lasting effects. Adherence to proper handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are crucial for the safe use of this compound in a research and development setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methyl 9-hydroxynonanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of Methyl 9-hydroxynonanoate is limited in publicly available literature. This guide synthesizes information from studies on analogous long-chain fatty acid esters and relevant analytical techniques to provide a comprehensive overview. All data presented for analogous compounds should be considered as estimations for this compound and require experimental verification.

Introduction

This compound is a bifunctional molecule of interest in polymer chemistry and as a potential building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a terminal hydroxyl group and a methyl ester, imparts unique chemical properties. Understanding its thermal stability and degradation profile is crucial for its application in processes involving elevated temperatures, such as polymerization, purification, and formulation, as well as for assessing its shelf-life and storage conditions. This technical guide provides a detailed examination of the expected thermal behavior of this compound, methodologies for its analysis, and its likely degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34957-73-8 | [1][2] |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 272 °C | [1] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Purity (typical) | >95% (GC) | [1] |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a compound like this compound, TGA would reveal the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. Studies on other long-chain FAMEs suggest that their thermal decomposition in an inert atmosphere typically begins at temperatures above 200 °C. The presence of a hydroxyl group might slightly lower the decomposition temperature compared to a fully saturated, non-hydroxylated ester of the same chain length due to potential catalytic effects or alternative reaction pathways.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis would be useful in determining its melting point, boiling point, and any other phase transitions. It can also provide information on the heat of vaporization and decomposition.

Table 2: Expected Thermal Properties of this compound based on Analogous Compounds

| Parameter | Expected Range/Value | Notes |

| Onset of Decomposition (TGA, N₂ atmosphere) | 200 - 250 °C | Based on data for other long-chain FAMEs. The hydroxyl group may influence this temperature. |

| Peak Decomposition Temperature (TGA, N₂ atmosphere) | 250 - 300 °C | The temperature of the maximum rate of mass loss. |

| Boiling Point (DSC) | ~272 °C | Confirmed by supplier data. DSC can be used to verify this and determine the enthalpy of vaporization. |

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through several pathways, primarily involving the ester and hydroxyl functional groups, as well as the aliphatic chain. The primary degradation products are likely to be smaller volatile molecules.

Proposed Degradation Pathways

Based on the principles of organic chemistry and studies on the pyrolysis of similar esters, the following degradation pathways are proposed:

-

Ester Pyrolysis (cis-Elimination): This is a common pathway for esters, involving a six-membered ring transition state to yield a carboxylic acid and an alkene. For this compound, this would likely be a minor pathway due to the requirement of a beta-hydrogen on the alcohol side of the ester, which is not present. However, other forms of ester cleavage can occur.

-

Decarboxylation/Decarbonylation: At higher temperatures, cleavage of the C-O and C-C bonds adjacent to the carbonyl group can lead to the loss of CO₂ or CO and the formation of alkanes and alkenes.

-

Dehydration: The terminal hydroxyl group can be eliminated as a molecule of water, leading to the formation of an unsaturated methyl ester (e.g., methyl non-8-enoate).

-

Hydrolysis: If water is present, the ester can hydrolyze to form 9-hydroxynonanoic acid and methanol.

-

Oxidation (if oxygen is present): The presence of oxygen will lead to a more complex degradation profile, involving the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids.

Identification of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for identifying the volatile products of thermal decomposition. This technique involves rapidly heating the sample to a high temperature in an inert atmosphere and then separating and identifying the resulting fragments using GC-MS.

Table 3: Potential Degradation Products of this compound

| Degradation Product | Potential Formation Pathway |

| Methanol | Ester hydrolysis or cleavage |

| 9-Hydroxynonanoic acid | Ester hydrolysis |

| Methyl non-8-enoate | Dehydration |

| Nonanal | Oxidation of the hydroxyl group |

| Azelaic acid monomethyl ester | Oxidation |

| Shorter-chain alkanes/alkenes | C-C bond cleavage at high temperatures |

| Carbon dioxide, Carbon monoxide | Decarboxylation/Decarbonylation |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability and degradation profile of this compound are provided below.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 10 minutes, then heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (from the first derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at -50 °C.

-

Heat from -50 °C to 300 °C at a heating rate of 10 °C/min.

-

Cool from 300 °C to -50 °C at a rate of 10 °C/min.

-

Heat from -50 °C to 300 °C at a heating rate of 10 °C/min (second heating scan).

-

-

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔHf). The boiling point and enthalpy of vaporization (ΔHv) can also be determined if the experiment is run in a vented pan under controlled pressure.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approx. 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) to observe the change in degradation products with temperature.

-